molecular formula C16H12F3N B8296681 1-benzyl-2-trifluoromethyl-(1H)-indole

1-benzyl-2-trifluoromethyl-(1H)-indole

Cat. No.: B8296681
M. Wt: 275.27 g/mol
InChI Key: VNWBQHBQZDQYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-trifluoromethyl-(1H)-indole is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the indole scaffold functionalized with benzyl and trifluoromethyl groups are frequently investigated as key structural motifs due to their potential to interact with diverse biological targets. Similar indole-based compounds are explored for their role as modulators of important biological receptors. For instance, indole derivatives have been identified as potent modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor that plays a critical role in the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 . As such, research in this area holds promise for developing new therapeutic agents for a range of conditions, including autoimmune diseases, inflammatory disorders, psoriasis, arthritis, and cancer . Other indole derivatives are also studied for their activity as positive modulators of AMPA-type glutamate receptors, which are implicated in central nervous system functions and disorders . The presence of both the benzyl and trifluoromethyl groups in a single indole structure is strategically valuable. The benzyl group can enhance lipophilicity and influence binding to hydrophobic pockets in proteins, while the strong electron-withdrawing nature and metabolic stability of the trifluoromethyl group are known to improve membrane permeability and overall pharmacokinetic properties. This combination makes 1-benzyl-2-trifluoromethyl-(1H)-indole a promising and versatile building block for constructing compound libraries in high-throughput screening campaigns, as well as a valuable intermediate for further synthetic elaboration in lead optimization studies . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

1-benzyl-2-(trifluoromethyl)indole

InChI

InChI=1S/C16H12F3N/c17-16(18,19)15-10-13-8-4-5-9-14(13)20(15)11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

VNWBQHBQZDQYKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Sonogashira Coupling for Alkyne Intermediate Formation

The synthesis begins with a Sonogashira coupling between 2-iodoaniline and 3-phenyl-1-propyne under palladium/copper catalysis. In a representative procedure, 2-iodoaniline (1.51 g, 6.9 mmol) reacts with 3-phenyl-1-propyne (962 mg, 8.3 mmol) in the presence of Pd(PPh₃)₂Cl₂ (105 mg, 0.15 mmol) and CuI (14.3 mg, 0.075 mmol) in triethylamine (15 mL). This yields 2-alkynylaniline as a yellow oil (1.35 g, 94%) after 12 hours at room temperature.

Sulfonylation and Cyclization

The alkyne intermediate undergoes sulfonylation with benzenesulfonyl chloride (1.37 g, 7.8 mmol) in dichloromethane (50 mL) and pyridine (2.6 mL, 32.5 mmol) to form a protected sulfonamide. Subsequent cyclization via treatment with KHMDS (1.0 M in THF, 0.3 mL, 0.3 mmol) and 18-crown-6 (158.4 mg, 0.6 mmol) in THF (1 mL) generates the indole core. Flash chromatography purification affords 1-(phenylsulfonyl)-1H-indole derivatives in 86% yield.

Deprotection and N-Benzylation

Halogenation-Functionalization Approaches

Direct Halogenation of 2-Trifluoromethylindole

3-Halo-2-trifluoromethylindoles serve as precursors for further functionalization. Treatment of 2-trifluoromethylindole (0.990 g, 5.35 mmol) with N-chlorosuccinimide (NCS, 0.790 g, 5.90 mmol) and TMSCl in THF produces 3-chloro-2-trifluoromethylindole in near-quantitative yield. Similarly, bromination with Br₂ in CH₂Cl₂ achieves 98% yield for the 3-bromo analogue.

Catalytic Hydrogenation of α-CF₃-β-(2-Nitroaryl)Enamines

Enamine Synthesis and Cyclization

α-CF₃-β-(2-nitroaryl)enamines, prepared from pyrrolidine and nitro-substituted styrenes, react with benzaldehydes to form α,β-diaryl-CF₃-enones. Hydrogenation over Pd/C (10 mol%) with ammonium formate (5 equiv) in methanol selectively reduces the nitro group, inducing cyclization to yield 2-CF₃-3-benzylindoles in 90% yield.

Adapting the Method for 1-Benzyl Substitution

Although this method produces 3-benzylindoles, substituting benzaldehyde with a protected benzylamine derivative could redirect the benzyl group to position 1. For example, reductive amination of the enamine intermediate with benzylamine might enable N-benzylation prior to cyclization.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Copper-Catalyzed CyclizationSonogashira coupling, sulfonylation86%High regioselectivity, scalableMulti-step, requires deprotection
Halogenation-FunctionalizationHalogenation, cross-coupling75–98%Versatile for further derivatizationN-Benzylation not demonstrated
Catalytic HydrogenationEnamine formation, hydrogenation90%One-pot, high efficiency3-Benzyl isomer predominates

Q & A

Basic: What synthetic methodologies are commonly used to prepare 1-benzyl-2-trifluoromethyl-(1H)-indole?

The synthesis typically involves benzylation of indole derivatives under basic conditions. For example, indole can react with benzyl halides (e.g., benzyl chloride) in the presence of anhydrous potassium carbonate, followed by trifluoromethylation at the 2-position using reagents like trifluoromethyl copper complexes. Solvents such as DMF or acetonitrile are often employed under reflux conditions . Alternative routes may involve multi-step functionalization, where the trifluoromethyl group is introduced via electrophilic substitution or cross-coupling reactions .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key factors include:

  • Catalyst selection : Copper(I) iodide (CuI) enhances efficiency in click chemistry or cross-coupling steps, as seen in analogous indole syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., PEG-400/DMF mixtures) improve solubility of intermediates, while reducing side reactions .
  • Purification : Gradient elution in flash chromatography (e.g., 70:30 ethyl acetate/hexane) effectively isolates the product .
  • Temperature control : Reflux conditions ensure complete reaction while avoiding thermal decomposition .

Basic: What analytical techniques validate the structure and purity of 1-benzyl-2-trifluoromethyl-(1H)-indole?

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substituent positions and purity. For example, 19F^{19}\text{F} NMR detects trifluoromethyl group integration .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal studies (using SHELX software) resolve stereochemistry and intermolecular interactions .

Advanced: How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?

The trifluoromethyl group enhances:

  • Lipophilicity : Increases membrane permeability and bioavailability .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes .
  • Electron-withdrawing effects : Modulates binding affinity to targets (e.g., enzymes or receptors) by altering electron density in the indole ring . Comparative studies with non-fluorinated analogs show improved target engagement and in vivo half-life .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

  • Assay standardization : Control variables such as solvent (DMSO concentration) and cell line specificity to minimize off-target effects .
  • Structural validation : Confirm batch purity via HPLC and crystallography to rule out impurities affecting results .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding modes and reconcile activity differences across studies .

Advanced: What computational strategies predict the binding interactions of 1-benzyl-2-trifluoromethyl-(1H)-indole with biological targets?

  • Molecular docking : Tools like Schrödinger Suite or GROMACS simulate ligand-receptor interactions, highlighting key residues (e.g., hydrophobic pockets accommodating the benzyl group) .
  • QSAR models : Quantify substituent effects (e.g., trifluoromethyl’s Hammett σ value) on activity .
  • MD simulations : Assess dynamic stability of ligand-target complexes over time, identifying conformational changes affecting efficacy .

Basic: Which structural features of this compound are critical for its chemical reactivity?

  • Benzyl group : Provides steric bulk, influencing regioselectivity in electrophilic substitutions .
  • Trifluoromethyl group : Acts as a strong electron-withdrawing group, directing reactions to the indole’s 3- and 4-positions .
  • Indole core : The aromatic system participates in π-π stacking with biological targets, while the NH group enables hydrogen bonding .

Advanced: How do substituent modifications (e.g., halogenation) alter pharmacokinetic properties?

  • Chlorination : Increases metabolic stability but may reduce solubility. For example, 5-chloro analogs show prolonged half-life in hepatic microsome assays .
  • Fluorination : Enhances blood-brain barrier penetration, as seen in neuroactive indole derivatives .
  • Benzyl substitution : Varying the benzyl ring’s substituents (e.g., electron-donating groups) tunes logP values and ADME profiles .

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